

An In-depth Technical Guide to the Mechanism of Action of CB-64D

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of **CB-64D**, a selective sigma-2 (σ 2) receptor agonist. It covers its molecular targets, signaling pathways, and includes relevant quantitative data and experimental protocols.

Core Mechanism of Action

CB-64D exerts its primary cellular effects through its high-affinity binding to the sigma-2 receptor (σ 2R), now identified as transmembrane protein 97 (TMEM97). It functions as a σ 2R agonist, initiating a signaling cascade that leads to apoptotic cell death in cancer cells[1][2]. Notably, **CB-64D** also exhibits a significant affinity for the mu (μ) opioid receptor, which constitutes a potential off-target activity[2].

Primary Target: Sigma-2 Receptor (TMEM97)

CB-64D demonstrates high and selective affinity for the $\sigma 2R$. The binding affinity of **CB-64D** has been quantified, revealing a significant preference for the $\sigma 2R$ over the sigma-1 ($\sigma 1R$) subtype[1][2].

Off-Target Activity: Mu (µ) Opioid Receptor



CB-64D also binds to the μ -opioid receptor with high affinity, suggesting that some of its physiological effects could be mediated through this interaction[2].

Quantitative Data: Binding Affinities

The binding affinities of **CB-64D** for its primary and off-target receptors are summarized in the table below.

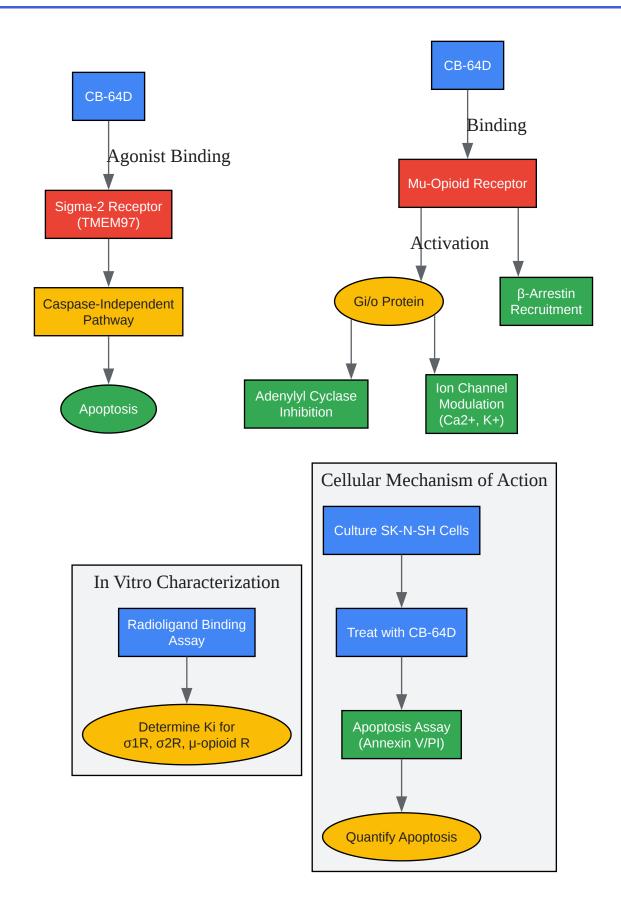
Ligand	Receptor	Ki (nM)	Selectivity (σ1/σ2)
CB-64D	Sigma-2 (σ2R)	16.5[1][2]	185-fold for σ2R
Sigma-1 (σ1R)	3063[1][2]		
Mu (μ) Opioid	37.6[2]		

Signaling Pathways Sigma-2 Receptor-Mediated Apoptosis

Activation of the $\sigma 2R$ by **CB-64D** initiates a novel apoptotic pathway. In studies conducted on breast cancer cell lines, this pathway has been shown to be independent of both p53 and caspases[2]. The induction of apoptosis by **CB-64D** has been confirmed through methods such as terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and Annexin V binding[2]. While the precise signaling cascade in the SK-N-SH neuroblastoma cell line has not been fully elucidated, it is known that **CB-64D** induces apoptosis in these cells[1].

General studies on $\sigma 2R$ agonists suggest that they can trigger apoptosis through multiple pathways, including both caspase-dependent and -independent mechanisms. Furthermore, $\sigma 2R$ activation has been linked to the induction of autophagy via the inhibition of the mTOR signaling pathway and the modulation of intracellular calcium levels[3][4].





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